![molecular formula C14H11Cl3N2OS B3824512 N-[2,2,2-trichloro-1-(phenylthio)ethyl]nicotinamide](/img/structure/B3824512.png)
N-[2,2,2-trichloro-1-(phenylthio)ethyl]nicotinamide
Overview
Description
N-[2,2,2-trichloro-1-(phenylthio)ethyl]nicotinamide, commonly known as TPTN, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of nicotinamide derivatives and has been shown to exhibit a range of biological activities.
Mechanism of Action
The exact mechanism of action of TPTN is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in cellular metabolism. It has been shown to induce apoptosis in cancer cells, and to inhibit the growth and proliferation of cancer cells in vitro.
Biochemical and Physiological Effects
TPTN has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of DNA synthesis, and the modulation of immune function. It has also been shown to exhibit anti-inflammatory activity, and to modulate the activity of certain neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
TPTN has several advantages as a research tool, including its high purity, stability, and specificity. However, it also has several limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several potential future directions for research on TPTN, including the development of new synthetic methods for its production, the investigation of its potential therapeutic applications in cancer and other diseases, and the elucidation of its exact mechanism of action. Additionally, further studies are needed to determine the safety and toxicity of TPTN in vivo, and to explore its potential applications in other areas of scientific research.
Scientific Research Applications
TPTN has been studied for its potential applications in various areas of scientific research, including cancer biology, neurobiology, and immunology. It has been shown to exhibit anti-tumor activity in vitro and in vivo, and has been suggested as a potential therapeutic agent for the treatment of cancer.
properties
IUPAC Name |
N-(2,2,2-trichloro-1-phenylsulfanylethyl)pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2OS/c15-14(16,17)13(21-11-6-2-1-3-7-11)19-12(20)10-5-4-8-18-9-10/h1-9,13H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQKVFLXXIVAFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(C(Cl)(Cl)Cl)NC(=O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]pyridine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.